Iridium-Catalyzed α-Alkylation Efficiency
Under identical iridium(III)-catalyzed α-alkylation conditions (120 °C, solvent-free, 0.1 mol% catalyst), 2-cyclopentyl-2-phenylacetonitrile was isolated in 84% yield, compared to 87% for 2-cyclohexyl-2-phenylacetonitrile and 86% for 2-cycloheptyl-2-phenylacetonitrile [1]. The cyclopentyl derivative thus exhibits a slightly lower but still high synthetic accessibility, confirming its viability as a scalable building block while highlighting the need for ring-size-specific optimization in larger-scale procurement.
| Evidence Dimension | Isolated yield of α-alkylated product |
|---|---|
| Target Compound Data | 84% isolated yield |
| Comparator Or Baseline | 2-Cyclohexyl-2-phenylacetonitrile: 87%; 2-Cycloheptyl-2-phenylacetonitrile: 86% |
| Quantified Difference | −3% vs. cyclohexyl; −2% vs. cycloheptyl |
| Conditions | Iridium(III) catalyst, 120 °C, solvent-free, 2 h, phenylacetonitrile + cyclopentanol/cyclohexanol/cycloheptanol |
Why This Matters
Procurement decisions for multi-gram scale-up must consider ring-size-dependent yield variations; the 84% yield confirms the compound's synthetic competitiveness while alerting process chemists to expect modest yield differences relative to six- or seven-membered ring analogs.
- [1] Panda, S., Saha, R., Sethi, S., Ghosh, R., Bagh, B. Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. Journal of Organic Chemistry, 2020, 85, 15610-15621. View Source
